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Chemical and Drug Profile

Canertinib (development code CI-1033) is a potent, low molecular weight, quinazoline-based synthetic
compound that functions as an irreversible pan-ERBB inhibitor [1] [2]. Its core structure features an
aminoquinazoline ring system, which is common among many EGFR inhibitors, and a critical acrylamide

side chain that acts as a Michael acceptor, enabling covalent bond formation with its target kinases [1].

Mechanism of Action

Canertinib's mechanism is characterized by its irreversible and broad-spectrum inhibition of the ERBB

family.

¢ Irreversible Covalent Binding: The acrylamide moiety in Canertinib's structure forms a covalent
bond with a cysteine residue in the ATP-binding pocket of the target kinases. Specifically, it alkylates
Cys797 of EGFR, Cys805 of ErbB2, and analogous cysteines in ErbB3 and ErbB4 [1]. This covalent
modification differentiates it from reversible ATP-competitive inhibitors and leads to sustained
suppression of kinase activity, even after plasma concentrations of the drug have declined [1].

e Pan-ERBB Inhibition: Canertinib inhibits all four members of the ERBB family (EGFR/ErbB1,
HERZ2/ErbB2, ErbB3, and ErbB4), making it a "pan-ERBB" inhibitor [3] [2]. It demonstrates rapid and
irreversible inhibition of the tyrosine kinase activity of these receptors [2].
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The following diagram illustrates the key signaling pathway targeted by Canertinib and its mechanism of

action at the molecular level.
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ERBB Signaling Pathway and Canertinib's Pan-ERBB Inhibition Mechanism.
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Preclinical Data Summary

Preclinical studies have evaluated Canertinib's efficacy across various cancer models and its potential side

effects, including ototoxicity.

Table 1: Summary of Key Preclinical Findings for Canertinib

Model System Findings and Key Results Reference
Tamoxifen-Resistant Dose-dependent anti-proliferative & pro-apoptotic effects (2-3 [4]
Breast Cancer (MCF- fold apoptosis increase). Synergistic effect with cytotoxic drugs
7ITamR cells) (paclitaxel, carboplatin). Downregulation of anti-apoptotic Bcl-
2.
Zebrafish Larvae Significant, dose-dependent ototoxicity in lateral line hair cells [3]

(0-500 puM range).

Mouse Models Confirmed ototoxicity, evidenced by elevated ABR thresholds, [3]
(C57BL/6J & CBAICaJ) reduced DPOAEs, and hair cell loss. Suggests evolutionarily
conserved ERBB mechanism in hearing.

Xenograft Models Sustained target inhibition (75% EGFR kinase inhibition 72 hrs  [1]
(Various Cancers) post 40 mg/kg oral dose in mice).

Clinical Trials and Development Status

Canertinib progressed to clinical trials but was ultimately discontinued due to a lack of sufficient efficacy

and toxicity concerns.
Table 2: Summary of Clinical Trial Data and Development Status

| Trial Phase | Patient Population | Key Outcomes and Findings | Reference | | :--- | :--- | :--- | :--- | | Phase
II | Advanced NSCLC (post-platinum-based chemotherapy) | Low response rates (2-4% across 50, 150, 450
mg doses). No difference in progression-free survival (PFS). Dose-dependent toxicities (diarrhea, rash).
Concluded not suitable for NSCLC. | [1] | | Phase I/IT (Various) | Refractory solid tumors (e.g., NSCLC,

breast cancer) | Modest activity observed. Adverse effects included diarrhea, asthenia, stomatitis, and
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persistent rash. | [3] [1] | | Overall Status | Discontinued from clinical development. Not pursued as a

treatment for NSCLC or other cancers in later-stage trials. | [2] |

Experimental Protocols for Key Assays

This section details methodologies from pivotal preclinical studies on Canertinib.

In Vitro Cell Viability and Apoptosis Assay (Tamoxifen-Resistant
Breast Cancer)

This protocol is used to assess the anti-proliferative and pro-apoptotic effects of Canertinib, alone or in

combination with other chemotherapeutic agents [4].
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Workflow for In Vitro Assessment of Canertinib Efficacy.

Materials:

e Cell Lines: Tamoxifen-resistant breast cancer cell lines (e.g., MCF-7/TamR, T47D/TamR) and their
wild-type counterparts [4].

¢ Drugs: Canertinib (CI-1033), cytotoxic drugs (e.g., paclitaxel, carboplatin, etoposide, vinorelbine) [4].

e Media: RPMI-1640 without phenol red, supplemented with 5% charcoal-stripped fetal calf serum [4].

Procedure:
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e Cell Seeding and Treatment: Seed cells in 96-well plates at a standard density (e.g., 40,000
cells/cm?). After 24 hours, replace the medium with one containing Canertinib at varying doses (e.qg.,
1-10 pM), either alone or in combination with cytotoxic drugs [4].

¢ Viability Assessment (MTT Assay): After the treatment period (e.g., 48 hours or 9 days), add MTT
reagent to each well and incubate. Dissolve the resulting formazan crystals and measure the
absorbance at 570 nm. Express cell viability as a percentage of the untreated control [4].

e Apoptosis Detection (Flow Cytometry): Seed cells in a 24-well plate. Post-treatment, expose cells
to FITC-dextran. After trypsinization, analyze cell suspensions using a flow cytometer to quantify the
population of apoptotic cells [4].

e Protein Analysis (Western Blot): Lyse treated cells on ice using a RIPA buffer containing protease
and phosphatase inhibitors. Separate proteins via SDS-PAGE, transfer to a membrane, and probe
with primary antibodies (e.g., against Bcl-2, phosphorylated Rb, total EGFR). Detect using an
enhanced chemiluminescence system [4].

In Vivo Ototoxicity Assessment in Zebrafish and Mouse Models

This protocol describes the methodology for evaluating the ototoxic side effect of Canertinib in preclinical

animal models [3].

Materials:

¢ Animal Models: Zebrafish larvae (5 days post-fertilization), young adult mice (e.g., C57BL/6J,
CBA/CaJ) [3].
e Drug: Canertinib in appropriate vehicle [3].

Procedure:

e Zebrafish Hair Cell Counting:

o Treatment: Expose free-swimming 5 dpf zebrafish larvae to variable doses of Canertinib (0-
500 puM) for one hour in a 48-well plate [3].

o Fixation and Staining: Anesthetize and fix larvae in 4% paraformaldehyde. Incubate with anti-
parvalbumin primary antibody to label hair cells, followed by an Alexa Fluor-conjugated
secondary antibody [3].

o Imaging and Analysis: Image specific neuromasts (SO1, SO2, 01, OC1) using a fluorescence
microscope. Count hair cells and present results as the mean survival percentage compared to
the control group [3].

e Mouse Auditory Function Testing:
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o Treatment: Administer Canertinib to mice via a chosen route (e.g., intraperitoneal injection) at
established dosages [3].

o Auditory Brainstem Response (ABR): Place anesthetized mice in a sound-attenuating
chamber. Deliver acoustic stimuli (clicks or tone pips) through a speaker. Record evoked
potentials via subcutaneous electrodes to determine hearing thresholds [3].

o Distortion Product Otoacoustic Emissions (DPOAEs): Measure sound waves emitted by the
cochlea in response to two pure-tone frequencies (f1 and f2) to assess outer hair cell function.
A reduction in DPOAE amplitude indicates ototoxicity [3].

o Cochlear Histology: Following functional tests, perfuse and fix cochleae. Dissect, stain (e.qg.,

with phalloidin for hair cell stereocilia), and examine under a microscope to count surviving hair
cells [3].

Comparison with Other EGFR Inhibitors and

Conclusion

Table 3: Canertinib Compared with Other Generations of EGFR Inhibitors

. 1st Gen (e.g., 2nd Gen (e.g., 3rd Gen (e.g.,
Feature Canertinib (Pan-ERBB) . o . o
Gefitinib) Afatinib) Osimertinib)
Target Pan-ERBB (EGFR, Selective EGFR, HER2 EGFR T790M
Profile HER2, HER3, HER4) EGFR (ErbB2) mutant, sparing
wild-type
Inhibition Irreversible Reversible Irreversible Irreversible
Type
Key Covalent binding to ATP- Covalent binding Covalent binding to
Mechanism Cys797/805 competitive to Cys797 Cys797 in mutants
Primary (Discontinued) NSCLC NSCLC T790M+ NSCLC
Indication
Key Low efficacy in trials, T790M Toxicity from wild-  Resistance (e.g.,
Limitation toxicity (ototoxicity, acquired type EGFR C797S mutation)
diarrhea/rash) resistance inhibition
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Conclusion and Future Perspectives

Canertinib served as a pioneering irreversible pan-ERBB inhibitor, providing a proof-of-concept for
covalent inhibition and informing the development of later-generation agents [1] [2]. However, its clinical
development was halted due to a combination of modest efficacy in Phase II trials and dese-limiting

toxicities, including diarrhea, rash, and preclinical evidence of ototoxicity [3] [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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